3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4/c18-17(19,20)16-21-13(22-27-16)10-5-6-23(8-10)14(24)11-7-9-3-1-2-4-12(9)26-15(11)25/h1-4,7,10H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOBDJMGYINGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the preparation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitrile oxides and amidines. The trifluoromethylation of this ring is achieved using reagents like trifluoromethyl iodide under basic conditions.
Subsequent steps involve the construction of the pyrrolidine ring, which can be formed via azomethine ylide cycloaddition reactions. The final step is the coupling of the oxadiazole-pyrrolidine intermediate with the chromen-2-one moiety. This reaction is generally carried out under mild conditions, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial-scale synthesis of this compound would require optimization of each reaction step to ensure cost-effectiveness, scalability, and environmental sustainability. Continuous flow chemistry might be employed to enhance reaction efficiency and safety. In such settings, automation and precise control of reaction parameters are critical to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the chromen-2-one moiety, under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring may be selectively reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl and pyrrolidine groups. Common reagents include halides and nucleophiles like amines and alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions, EDCI for coupling reactions.
Major Products Formed: The major products from these reactions vary based on the specific reactants and conditions used. For instance, oxidation might yield chromenone derivatives, while reduction could produce pyrrolidine-oxadiazole adducts with altered electronic properties.
Scientific Research Applications
Structural Overview
The compound is characterized by a chromenone core, which is known for its diverse biological activities. The trifluoromethyl group and oxadiazole moiety enhance its pharmacological properties, making it a subject of interest for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, derivatives with substitutions at specific positions have shown significant cytotoxicity against various cancer cell lines. The incorporation of the trifluoromethyl group in 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one may enhance lipophilicity and cellular uptake, leading to improved efficacy against tumors.
Case Study:
In a study involving chromenone derivatives, compounds were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that specific substitutions led to IC50 values significantly lower than standard chemotherapeutics, suggesting a promising lead for further development .
Antimicrobial Properties
The oxadiazole moiety is recognized for its antimicrobial activity. Compounds containing this functional group have been shown to exhibit activity against a range of bacteria and fungi. The trifluoromethyl substitution may enhance the interaction with microbial targets.
Research Findings:
A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The presence of the trifluoromethyl group in the structure was correlated with increased potency against Gram-positive bacteria .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may exhibit neuroprotective effects due to their ability to modulate neurotransmitter systems.
Example:
Studies on related chromenone compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|---|---|
| Chromenone A | Structure A | < 5 | Moderate | Yes |
| Chromenone B | Structure B | < 10 | High | No |
| Target Compound | Target Structure | < 1 | High | Yes |
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets and pathways:
Enzymatic Inhibition: It may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
Receptor Modulation: The compound can interact with cellular receptors, influencing signal transduction pathways.
Pathway Interference: It may disrupt specific biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparing this compound with others:
3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one vs. 3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)-2H-chromen-2-one: : The presence of the pyrrolidine ring in the former adds a new dimension to its reactivity and biological activity.
This compound vs. Chromen-2-one derivatives: : The addition of the trifluoromethyl-oxadiazole and pyrrolidine groups introduces unique pharmacokinetic and pharmacodynamic properties not present in simpler chromen-2-one derivatives.
Biological Activity
The compound 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a chromenone moiety linked to a pyrrolidine and a trifluoromethyl-substituted oxadiazole , which are essential for its biological properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects on cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | A-431 |
| Compound B | 1.98 | Jurkat |
| Compound C | < 0.5 | HT-29 |
Studies have shown that similar compounds with oxadiazole and chromene structures demonstrate IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The biological activity of the chromenone scaffold has also been linked to antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl can enhance these effects by increasing the compound's reactivity towards microbial targets.
Table 2: Antimicrobial Activity Data
| Compound Name | Minimum Inhibitory Concentration (MIC) | Microbial Strain |
|---|---|---|
| Compound D | 0.25 µg/mL | E. coli |
| Compound E | 0.5 µg/mL | S. aureus |
These findings suggest that modifications to the chromenone structure can lead to improved antimicrobial efficacy .
Anticonvulsant Activity
Similar compounds have shown promise in anticonvulsant activity, particularly those that incorporate pyrrolidine rings. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Study:
A study involving a series of pyrrolidine derivatives demonstrated that certain substitutions led to enhanced anticonvulsant activity in animal models, suggesting a potential therapeutic application for seizures .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications impact biological activity:
- Trifluoromethyl Group: Increases lipophilicity and enhances bioavailability.
- Oxadiazole Moiety: Essential for anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.
- Pyrrolidine Ring: Contributes to the modulation of biological pathways, enhancing therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one?
- Methodology : The synthesis typically involves coupling a trifluoromethyl-oxadiazole-pyrrolidine intermediate with a coumarin-carbonyl precursor. A general procedure (similar to and ) includes:
- Step 1: Reacting 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-oxadiazole intermediate.
- Step 2: Activating the coumarin-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) and conjugating it with the pyrrolidine intermediate.
- Characterization: Use ¹H/¹³C NMR to confirm the carbonyl linkage and LC-MS for purity (≥95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- Single-crystal X-ray diffraction (as in ) resolves the 3D conformation of the oxadiazole-pyrrolidine-coumarin scaffold.
- ¹H/¹⁹F NMR validates the trifluoromethyl group and coumarin-proton environments.
- HPLC-PDA ensures purity (>98%) and detects hydrolytic degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. How does the trifluoromethyl group influence the compound’s stability in solution?
- Methodology : Conduct accelerated stability studies in solvents like DMSO or PBS (pH 7.4) at 40°C for 4 weeks. Monitor degradation via:
- LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole rings).
- UV-Vis spectroscopy to track coumarin’s chromophore stability. The CF₃ group enhances electron-withdrawing effects, potentially stabilizing the oxadiazole ring against nucleophilic attack .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Case Study : reports a general procedure, but yields may vary due to:
- Solvent purity : DMF with >0.1% water can hydrolyze the oxadiazole ring. Use molecular sieves or anhydrous DMF.
- Temperature control : Exothermic coupling reactions require gradual reagent addition (see ).
- Troubleshooting : Compare TLC/Rf values with small-scale reactions and optimize stoichiometry (e.g., 1.2 equiv of coumarin acid) .
Q. What mechanistic insights explain the reactivity of the oxadiazole-pyrrolidine moiety in nucleophilic substitution reactions?
- Experimental Design :
- Perform DFT calculations to map electron density on the oxadiazole ring (CF₃ group lowers LUMO energy, enhancing electrophilicity).
- Validate with kinetic studies: React the compound with nucleophiles (e.g., amines) in DMF at 25–60°C. Monitor reaction progress via ¹⁹F NMR (shifts indicate ring opening) .
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
- SAR Strategy :
- Pyrrolidine substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate oxadiazole reactivity ().
- Coumarin modifications : Introduce electron-donating groups (e.g., -OCH₃) to the coumarin ring to alter π-π stacking with biological targets.
- Assay validation : Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate activity with computational docking scores .
Q. What strategies mitigate data discrepancies in crystallographic vs. spectroscopic structural assignments?
- Resolution Workflow :
- X-ray vs. NMR : If NMR signals conflict with crystallographic data (e.g., unexpected dihedral angles), re-examine solvent effects ( used DMSO-d₆, which may induce conformational changes).
- Dynamic effects : Perform variable-temperature NMR to detect rotameric equilibria in the pyrrolidine-carbonyl linkage .
Methodological Guidelines for Data Collection
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Synthetic Yield | Use anhydrous solvents, inert atmosphere | |
| Purity Threshold | HPLC-PDA ≥98% (λ = 254 nm) | |
| Stability Testing | Accelerated conditions: 40°C/75% RH, 4 weeks | |
| Crystallization | Slow evaporation from EtOAc/hexane (1:3) |
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers limits bioassays.
Solution : Use co-solvents (e.g., <5% DMSO) or formulate as nanoparticles (e.g., PEGylation) . - Challenge : Oxadiazole ring instability under basic conditions.
Solution : Avoid prolonged exposure to pH >9; use buffered solutions (e.g., PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
